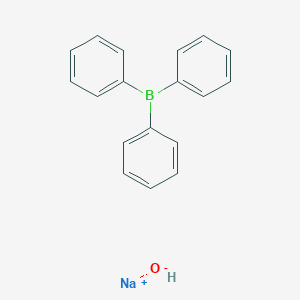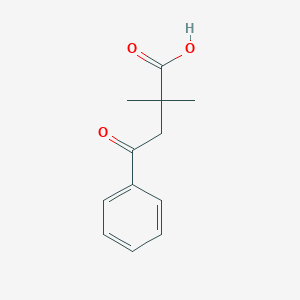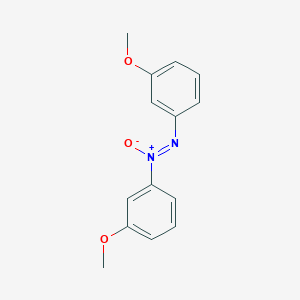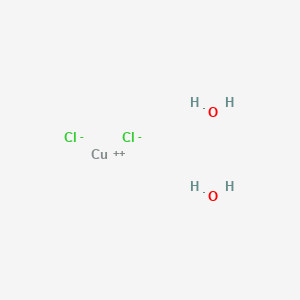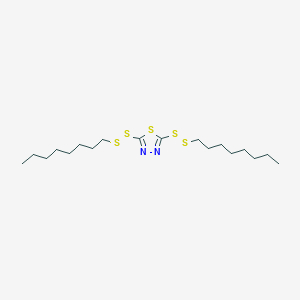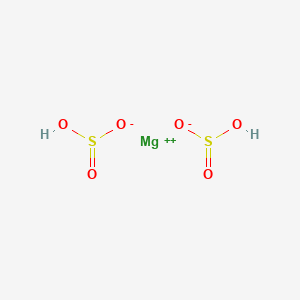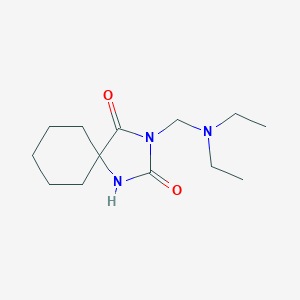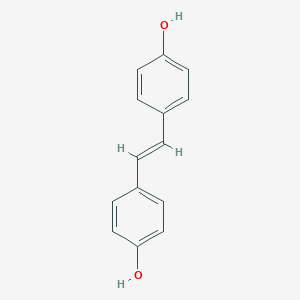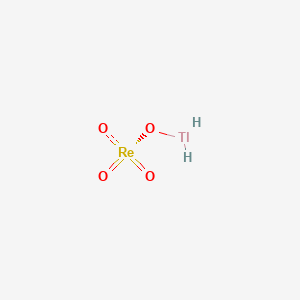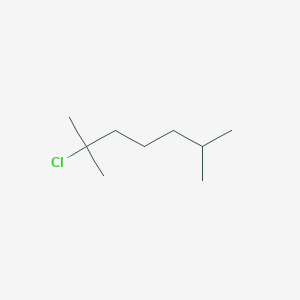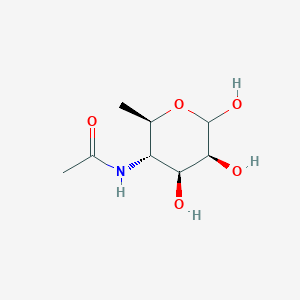
N-Acetylperosamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylperosamine (NAP) is a monosaccharide that is found in the cell wall of various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Campylobacter jejuni. NAP is an important component of bacterial lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. NAP has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics.
作用機序
The mechanism of action of N-Acetylperosamine is not fully understood, but it is thought to involve the interaction of N-Acetylperosamine with various receptors on immune cells. N-Acetylperosamine has been shown to activate Toll-like receptor 4 (TLR4), which is a key receptor involved in the recognition of bacterial LPS. Activation of TLR4 leads to the production of pro-inflammatory cytokines, which are important for the immune response to bacterial infections.
Biochemical and Physiological Effects:
N-Acetylperosamine has been shown to have several biochemical and physiological effects. N-Acetylperosamine has been shown to enhance the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-Acetylperosamine has been shown to enhance the activity of natural killer (NK) cells, which are important for the immune response to viral infections.
実験室実験の利点と制限
One advantage of using N-Acetylperosamine in lab experiments is that it is a well-characterized molecule that is easy to synthesize. Furthermore, N-Acetylperosamine has been shown to have a wide range of biological effects, making it a useful tool for studying the immune response to bacterial infections. However, one limitation of using N-Acetylperosamine in lab experiments is that it is not a natural component of mammalian cells, which may limit its relevance to human biology.
将来の方向性
There are several future directions for research on N-Acetylperosamine. One area of research is the development of N-Acetylperosamine-based vaccines and adjuvants. N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising candidate for vaccine development. Furthermore, N-Acetylperosamine-based adjuvants may be useful for enhancing the efficacy of existing vaccines.
Another area of research is the development of N-Acetylperosamine-based antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics, making them a promising candidate for the treatment of bacterial infections.
Conclusion:
N-Acetylperosamine is a monosaccharide that has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine has been shown to enhance the immune response to vaccines and confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics. Future research on N-Acetylperosamine may lead to the development of new vaccines and antibiotics that could have a significant impact on public health.
合成法
N-Acetylperosamine can be synthesized from L-rhamnose, which is a common sugar found in nature. The synthesis of N-Acetylperosamine involves several chemical reactions, including acetylation, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
N-Acetylperosamine has been studied extensively for its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising adjuvant for vaccine development.
特性
CAS番号 |
14131-56-7 |
|---|---|
製品名 |
N-Acetylperosamine |
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC名 |
N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |
InChIキー |
LMIZXKMXHCOVTQ-PDMHJPEASA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
同義語 |
(1-2)-linked N-3-hydroxypropionyl-alpha-D-perosamine 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose alpha(1-2)linked N-acetylperosamine homopolymer APA1-2P N-acetylperosamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



